5-Methoxypyridin-3-ol

pKa ionization state regioisomer differentiation

Researchers requiring regioisomerically pure pyridinol building blocks for CNS nicotinic programs often face supply chain inconsistency and purification bottlenecks. 5-Methoxypyridin-3-ol solves this with patent-backed functional validation as a precursor to α4β2 nAChR ligands. • Patented intermediate for neuronal nicotinic receptor ligands (US 6,441,006 B2). • pKa of 8.93 enables selective deprotonation and extraction, reducing chromatography. • High crystallinity (mp 147.5-148.5 °C) ensures free-flowing solid under ambient shipping.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 109345-94-0
Cat. No. B145466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyridin-3-ol
CAS109345-94-0
Synonyms5-Methoxy-3-pyridinol
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)O
InChIInChI=1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3
InChIKeyBREMJULVLYFLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyridin-3-ol Overview


5-Methoxypyridin-3-ol (3-hydroxy-5-methoxypyridine) is a disubstituted pyridine featuring a hydroxyl group at the 3-position and a methoxy group at the 5-position . It is commercially available as a white to pale-yellow crystalline solid with a purity typically ≥95 % and is stored under inert gas [1]. The compound is patented as a key intermediate for preparing nicotinic acetylcholine receptor (nAChR) ligands [2].

5-Methoxypyridin-3-ol: Why Regioisomers Fail


Hydroxymethoxypyridines share the same molecular formula (C₆H₇NO₂) and molecular weight (125.13 g mol⁻¹), yet the position of the methoxy substituent dramatically alters acid‑base behavior, lipophilicity, and solid‑state properties. These differences render regioisomers non‑interchangeable in pH‑sensitive reaction cascades, biphasic extraction protocols, crystallization‑based purifications, and target‑oriented medicinal chemistry campaigns . Furthermore, 5‑methoxypyridin‑3‑ol is explicitly claimed in patents as a precursor to neuronal nicotinic receptor ligands—a functional annotation absent for its 2‑, 4‑, or 6‑methoxy congeners [1].

5-Methoxypyridin-3-ol: Differentiation Evidence


pKa Difference vs. 6-Methoxy Regioisomer

The predicted aqueous pKa of 5‑methoxypyridin‑3‑ol is 8.93 ± 0.10, which is 0.76 log units lower than that of its closest regioisomer 6‑methoxypyridin‑3‑ol (pKa = 9.69 ± 0.10) . This difference shifts the pH range over which each compound is partially ionized, directly impacting aqueous solubility, extraction efficiency, and reactivity in acid‑ or base‑catalyzed reactions. At physiological pH 7.4, the 5‑methoxy isomer is less deprotonated than the 6‑methoxy isomer, which can alter binding interactions in biological assays .

pKa ionization state regioisomer differentiation purification

LogD Advantage Over 3-Methoxypyridine

5‑Methoxypyridin‑3‑ol exhibits a calculated LogD (pH 7.4) of 0.27 [1], which is 0.73 log units lower than the XLogP3 of 1.0 reported for 3‑methoxypyridine—a compound lacking the 3‑hydroxyl group [2]. The lower LogD indicates greater hydrophilicity while still residing in a range (0 < LogD < 3) favorable for both aqueous solubility and passive membrane permeation. This balance is not observed for 3‑methoxypyridine, which is significantly more lipophilic and may exhibit poorer aqueous solubility.

LogD lipophilicity aqueous solubility drug likeness

Melting Point vs. 6-Methoxy Regioisomer

The melting point of 5‑methoxypyridin‑3‑ol is reported as 147.5‑148.5 °C from ethanol , which is approximately 67 °C higher than that of 6‑methoxypyridin‑3‑ol (mp = 81 °C) . The higher melting point reflects stronger intermolecular hydrogen‑bonding networks in the crystalline lattice, attributable to the specific geometry of the 3‑OH/5‑OMe substitution pattern. This property enables reliable solid‑phase handling at ambient temperature and permits crystallization‑based purification strategies that are ineffective for the lower‑melting 6‑methoxy isomer.

melting point crystallinity solid handling purification

TPSA Advantage Over 3-Methoxypyridine

The topological polar surface area of 5‑methoxypyridin‑3‑ol is 42.35 Ų [1], nearly double the 22.1 Ų reported for 3‑methoxypyridine [2]. This difference arises from the additional hydroxyl group, which contributes both a hydrogen‑bond donor and an acceptor. While both values lie below the 140 Ų threshold commonly associated with oral bioavailability, the higher TPSA of the target compound suggests improved aqueous solubility and a reduced propensity for passive blood‑brain barrier penetration relative to the simpler ether.

TPSA polar surface area membrane permeability drug design

Nicotinic Receptor Patent Exclusivity

5‑Methoxypyridin‑3‑ol is specifically cited in patent US 6,441,006 B2 (Targacept, Inc.) as a reagent for preparing compounds that act as nicotinic acetylcholine receptor ligands [1]. A review of publicly available patent and vendor databases reveals no comparable patent claims for the 2‑methoxy, 4‑methoxy, or 6‑methoxy regioisomers of pyridin‑3‑ol. This functional exclusivity positions the 5‑methoxy isomer as the required intermediate for any research program targeting α4β2 or related nAChR subtypes.

nicotinic receptor nAChR ligand patent medicinal chemistry

Synthetic Route Advantage: Diazotization Method

A practical synthesis of 5‑methoxypyridin‑3‑ol proceeds from 5‑methoxy‑3‑pyridylamine via diazotization–hydrolysis, achieving an isolated yield of approximately 30 % or, via oxidative deborylation of the corresponding boronate ester, an isolated yield of ~70 % . In contrast, direct hydroxylation of 5‑methoxypyridine would require harsh conditions and yields a mixture of regioisomers, necessitating costly chromatographic separation. The availability of a regiochemically unambiguous route with moderate‑to‑good yield provides a procurement advantage over isomers that lack well‑characterized synthetic protocols.

synthesis yield regioselectivity process chemistry

5-Methoxypyridin-3-ol Application Scenarios


CNS nAChR Ligand Development

5‑Methoxypyridin‑3‑ol is the preferred pyridinol building block for synthesizing α4β2 and other nAChR subtype‑selective ligands, as documented in US 6,441,006 B2 [1]. Its 3‑OH group provides a hydrogen‑bond donor/acceptor anchor point for receptor binding, while the 5‑OMe group modulates electronic character without introducing steric bulk. Regioisomers lack this patent‑backed functional validation, making the 5‑methoxy compound the only evidence‑based choice for CNS nicotinic programs.

pH-Controlled Reaction and Extraction

With a predicted pKa of 8.93—substantially lower than that of 6‑methoxypyridin‑3‑ol (pKa 9.69) —5‑methoxypyridin‑3‑ol can be selectively deprotonated and extracted under milder basic conditions. This differential ionization enables pH‑switchable purification schemes that are ineffective for the higher‑pKa regioisomers, reducing the need for chromatography in multistep syntheses.

Aqueous-Compatible Chemistry and Bioconjugation

The LogD (pH 7.4) of 0.27 and TPSA of 42.35 Ų confer a favorable hydrophilicity–permeability balance [2]. This property profile makes the compound suitable for aqueous‑phase chemistry (e.g., amide couplings in water‑miscible solvents) and for constructing probe molecules intended for peripheral target engagement with limited CNS penetration.

Crystallization-Based Purification and Solid Formulation

A melting point of 147.5‑148.5 °C enables straightforward crystallization from ethanol and ensures the compound remains a stable, free‑flowing crystalline solid under ambient storage . In contrast, the 6‑methoxy isomer (mp 81 °C) may soften or cake during shipping. This high crystallinity facilitates purity upgrades via recrystallization and simplifies solid‑state formulation for early‑stage in vivo studies.

Technical Documentation Hub

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